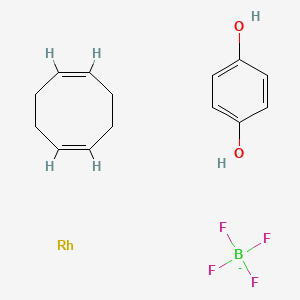
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is a rhodium-based coordination complex with the molecular formula C14H18BF4O2Rh. This compound is known for its application as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis .
Mechanism of Action
Target of Action
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.
Preparation Methods
The synthesis of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet the required specifications for commercial use .
Chemical Reactions Analysis
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to unsaturated organic molecules.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common reagents used in these reactions include arylboronic acids, enones, and aryl aldehydes. Major products formed from these reactions are often complex organic molecules with enhanced functional properties .
Scientific Research Applications
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Comparison with Similar Compounds
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate can be compared with other rhodium-based catalysts such as:
Bis(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: Similar in structure but differs in the type of ligands coordinated to the rhodium center.
Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands and is used in different catalytic applications.
Acetylacetonatobis(ethylene)rhodium(I): Features acetylacetonate ligands and is known for its use in hydrogenation reactions.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct catalytic properties and selectivity in various organic transformations .
Properties
IUPAC Name |
benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYAQCGFXPPHA-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4O2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)
![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)
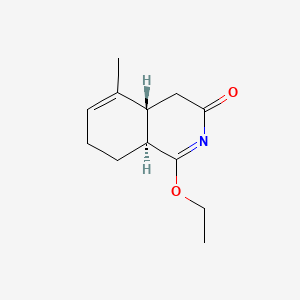
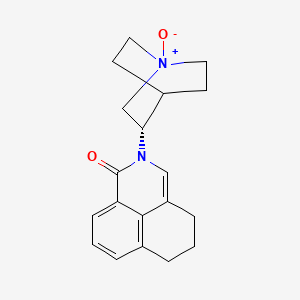
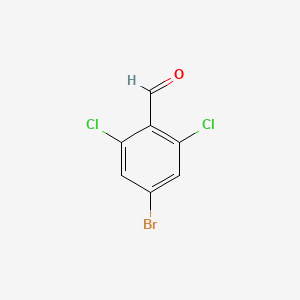
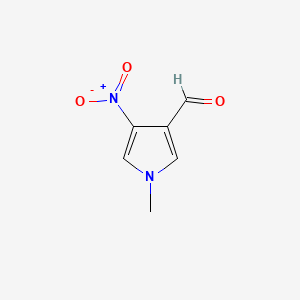

![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
